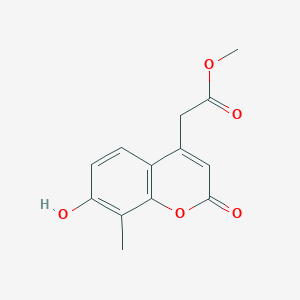
methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2- (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a natural coumarins derivative . It has a molecular weight of 248.24 . This compound is exploited for the synthesis of switchable fluorescent substrates to be used in bacterial enzyme detection .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 2- (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate . The InChI code is 1S/C13H12O5/c1-7-10 (14)4-3-9-8 (5-11 (15)17-2)6-12 (16)18-13 (7)9/h3-4,6,14H,5H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.24 . It is recommended to be stored at a temperature between 28 C .Wissenschaftliche Forschungsanwendungen
Environmental and Biological Pathways
Research on methanogenic pathways, which involve compounds with methyl groups such as acetate, highlights the importance of understanding how these pathways contribute to methane production in various environments. These studies are critical for environmental science, particularly in the context of global methane emissions and their impact on climate change (Conrad, 2005).
Chemical Communication and Biological Activity
Studies on the chemical communication in honeybees emphasize the role of methylated compounds in the sophisticated language of pheromones within bee colonies. Such research sheds light on the ecological and evolutionary significance of chemical signals in social insects (Trhlin & Rajchard, 2018).
Pharmacological and Toxicological Evaluations
The evaluation of health aspects of methyl paraben, a compound sharing a methyl ester functional group, provides insights into the safety, metabolism, and effects of methyl esters used in consumer products. Such research is fundamental for toxicology and pharmacology, informing the safe use of these compounds in drugs, cosmetics, and foods (Soni, Taylor, Greenberg, & Burdock, 2002).
Therapeutic Potential and Chemical Properties
The therapeutic potential of natural compounds, including those with chromene structures, has been a subject of pharmacological interest. Research on medicinal plants like Blepharispermum subsessile, which contain chromene derivatives, underscores the potential of these compounds in developing new treatments for various diseases (Nayak & Kalidass, 2016).
Advanced Chemical Synthesis
The synthesis and applications of hydroxycoumarins, as well as the broader family of coumarin compounds, highlight the diverse chemical, photochemical, and biological properties of these molecules. This research is crucial for the development of new materials and drugs, showcasing the versatility of coumarin derivatives in chemistry and biology (Yoda, 2020).
Wirkmechanismus
Target of Action
Methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate, a derivative of natural coumarins, is known to have significant biological and pharmaceutical properties Coumarins and their derivatives have been reported to have a wide range of targets, including enzymes likeDNA gyrase , and are also tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , and anti-viral activities .
Mode of Action
It is known to be used in the synthesis ofswitchable fluorescent substrates for bacterial enzyme detection . This suggests that it may interact with its targets to produce a fluorescent signal, which can be used to detect the presence of specific bacterial enzymes.
Result of Action
Given its use in the synthesis of switchable fluorescent substrates for bacterial enzyme detection , it can be inferred that the compound may produce a fluorescent signal upon interaction with its targets, indicating the presence of specific bacterial enzymes.
Biochemische Analyse
Biochemical Properties
It is known that coumarin derivatives, including this compound, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . The specific enzymes, proteins, and other biomolecules that methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate interacts with are yet to be identified.
Cellular Effects
It is known that coumarin derivatives have been tested for their effects on various types of cells and cellular processes . They have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that coumarin derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that coumarin derivatives have been studied for their stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that coumarin derivatives have been studied for their effects at different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that coumarin derivatives are involved in various metabolic pathways .
Transport and Distribution
It is known that coumarin derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that coumarin derivatives can be directed to specific compartments or organelles .
Eigenschaften
IUPAC Name |
methyl 2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-10(14)4-3-9-8(5-11(15)17-2)6-12(16)18-13(7)9/h3-4,6,14H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUYFTOUXUEMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
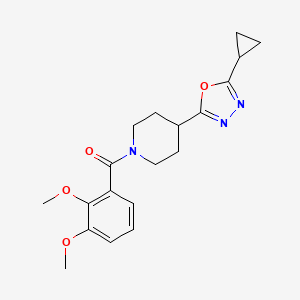
![6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2798401.png)


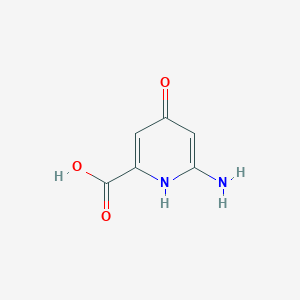
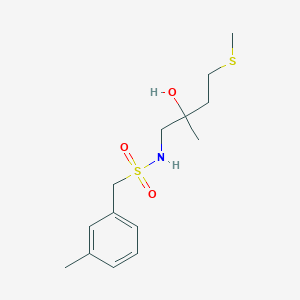
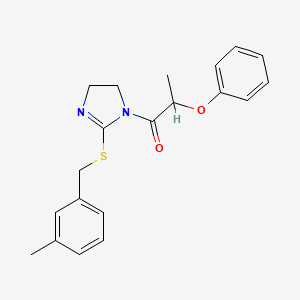
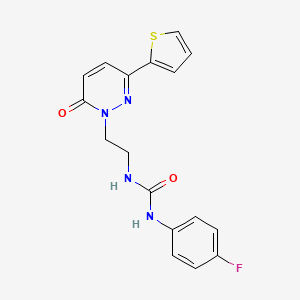

![N-[1-(furan-2-yl)ethyl]pyridin-2-amine](/img/structure/B2798414.png)
![N-(4-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2798416.png)
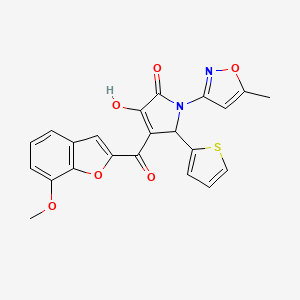
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2798418.png)

